

Spectroscopic Data Interpretation for 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1,3-Benzodioxole-4-carbaldehyde**, a key intermediate in various chemical syntheses. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the experimental protocols, presents the spectral data in a structured format, and provides a logical framework for its interpretation.

Molecular Structure and Spectroscopic Overview

1,3-Benzodioxole-4-carbaldehyde ($C_8H_6O_3$, Molar Mass: 150.13 g/mol) possesses a unique structure combining a benzodioxole ring system with an aldehyde functional group. This combination gives rise to characteristic signals in its various spectra, which, when analyzed together, provide a comprehensive structural fingerprint of the molecule.

Caption: Workflow for Spectroscopic Data Interpretation.

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1,3-Benzodioxole-4-carbaldehyde** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. Both ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **1,3-Benzodioxole-4-carbaldehyde** is placed directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Data Presentation and Interpretation

The quantitative data obtained from the spectroscopic analyses are summarized in the following tables.

^1H NMR Spectral Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
10.35	s	1H	-	H-C=O (Aldehyde proton)
7.37	dd	1H	7.9, 1.6	H-6 (Aromatic proton)
7.03	d	1H	1.6	H-3 (Aromatic proton)
6.95	d	1H	7.9	H-5 (Aromatic proton)
6.12	s	2H	-	O-CH ₂ -O (Dioxole protons)

The ¹H NMR spectrum clearly shows the characteristic downfield singlet of the aldehydic proton at 10.35 ppm. The aromatic region displays signals for the three protons on the benzene ring, with their multiplicities and coupling constants consistent with a 1,2,4-trisubstituted pattern. The singlet at 6.12 ppm corresponds to the two equivalent protons of the methylenedioxy group.

¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
189.5	C=O (Aldehyde carbon)
152.8	C-O (Aromatic quaternary)
148.1	C-O (Aromatic quaternary)
128.6	C-H (Aromatic)
127.3	C (Aromatic quaternary)
109.8	C-H (Aromatic)
108.5	C-H (Aromatic)
102.3	O-CH ₂ -O (Dioxole carbon)

The ^{13}C NMR spectrum exhibits a signal for the carbonyl carbon of the aldehyde at 189.5 ppm. The spectrum also shows the expected eight distinct carbon signals, corresponding to the different carbon environments in the molecule, including the characteristic signal for the methylenedioxy carbon at 102.3 ppm.

IR Spectral Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
2890, 2780	Medium	C-H stretch (Aldehyde)
1685	Strong	C=O stretch (Aromatic aldehyde)
1605, 1470	Medium-Strong	C=C stretch (Aromatic)
1250, 1040	Strong	C-O stretch (Dioxole)
930	Medium	O-CH ₂ -O bend

The IR spectrum displays a strong absorption band at 1685 cm $^{-1}$, characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two medium intensity bands around 2890 and 2780 cm $^{-1}$ corresponding to the C-H

stretching of the aldehyde group. The strong absorptions at 1250 and 1040 cm^{-1} are indicative of the C-O stretching of the benzodioxole ring system.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI) at 70 eV

m/z	Relative Intensity (%)	Proposed Fragment
150	100	$[\text{M}]^+$ (Molecular ion)
149	95	$[\text{M}-\text{H}]^+$
121	30	$[\text{M}-\text{CHO}]^+$
93	25	$[\text{M}-\text{CHO}-\text{CO}]^+$
65	40	$[\text{C}_5\text{H}_5]^+$

The mass spectrum shows a prominent molecular ion peak $[\text{M}]^+$ at m/z 150, which is also the base peak, confirming the molecular weight of the compound. A significant peak at m/z 149 corresponds to the loss of a hydrogen radical ($[\text{M}-\text{H}]^+$), a common fragmentation for aldehydes. The fragment at m/z 121 is due to the loss of the formyl group ($[\text{M}-\text{CHO}]^+$). Further fragmentation can lead to the ion at m/z 93, resulting from the subsequent loss of carbon monoxide.

Caption: Key Spectroscopic Signals of the Molecule.

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry provides a powerful and unambiguous method for the structural elucidation and confirmation of **1,3-Benzodioxole-4-carbaldehyde**. The characteristic chemical shifts, coupling patterns, absorption frequencies, and fragmentation patterns observed are all consistent with the proposed structure. This comprehensive spectroscopic analysis is indispensable for quality control and research and development in the fields of chemistry and drug discovery.

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